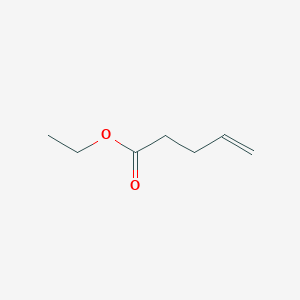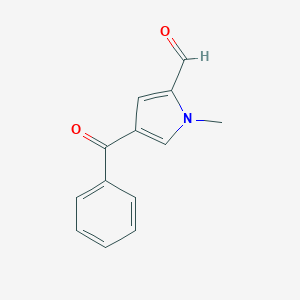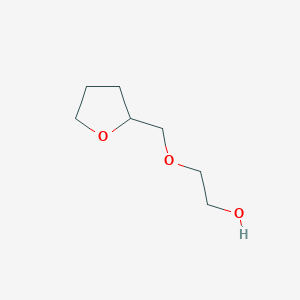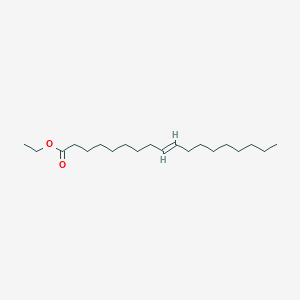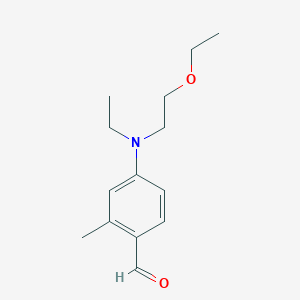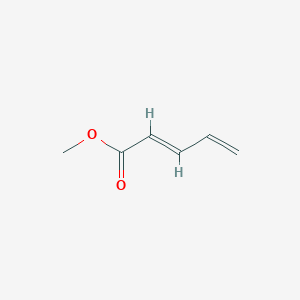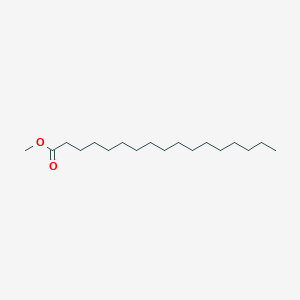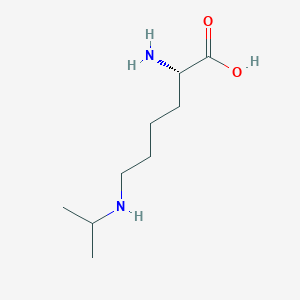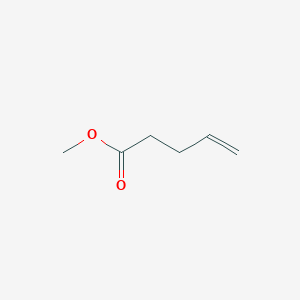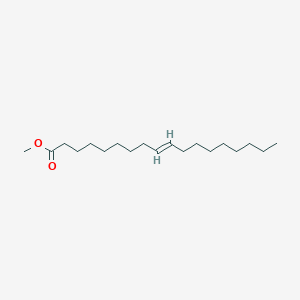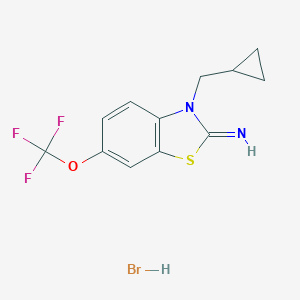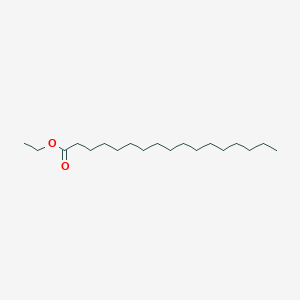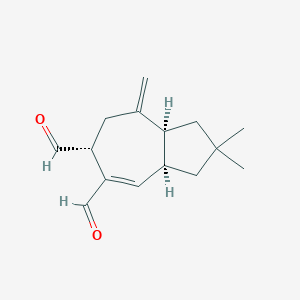
Exovelleral A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Exovelleral A is a natural product that is derived from the fungus Aspergillus versicolor. It is a polyketide that has been found to have many potential applications in scientific research. In
Scientific Research Applications
Exovelleral A has been found to have many potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of Exovelleral A is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. It has also been found to activate certain pathways that are involved in cell death, which may contribute to its anti-tumor effects.
Biochemical And Physiological Effects
Exovelleral A has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects. It has also been found to induce cell death in cancer cells, which may contribute to its anti-tumor effects.
Advantages And Limitations For Lab Experiments
One advantage of using Exovelleral A in lab experiments is that it is a natural product, which may make it more biologically relevant than synthetic compounds. However, one limitation is that it is difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on Exovelleral A. One area of interest is in the development of new anti-inflammatory and anti-tumor drugs based on the compound. Another area of interest is in the study of its potential applications in the treatment of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of Exovelleral A and its potential side effects.
Conclusion:
Exovelleral A is a natural product that has many potential applications in scientific research. Its anti-inflammatory, anti-tumor, and anti-viral properties make it a promising candidate for the development of new drugs. While there are still many unanswered questions about its mechanism of action and potential side effects, it is clear that Exovelleral A is a compound that deserves further study.
Synthesis Methods
The synthesis of Exovelleral A is a complex process that involves the fermentation of Aspergillus versicolor. The fungus is grown in a nutrient-rich medium, and the Exovelleral A is extracted from the culture using organic solvents. The extracted compound is then purified using chromatography techniques to obtain a pure form of Exovelleral A.
properties
CAS RN |
131367-58-3 |
|---|---|
Product Name |
Exovelleral A |
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aS,6R,8aS)-2,2-dimethyl-8-methylidene-1,3,3a,6,7,8a-hexahydroazulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H20O2/c1-10-4-12(8-16)13(9-17)5-11-6-15(2,3)7-14(10)11/h5,8-9,11-12,14H,1,4,6-7H2,2-3H3/t11-,12+,14-/m1/s1 |
InChI Key |
QUTNYAFRZBJHLB-MBNYWOFBSA-N |
Isomeric SMILES |
CC1(C[C@H]2C=C([C@@H](CC(=C)[C@H]2C1)C=O)C=O)C |
SMILES |
CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C |
Canonical SMILES |
CC1(CC2C=C(C(CC(=C)C2C1)C=O)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



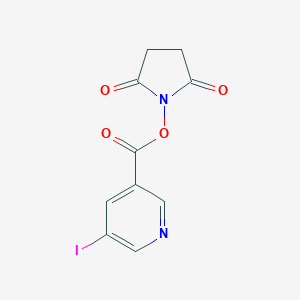
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
